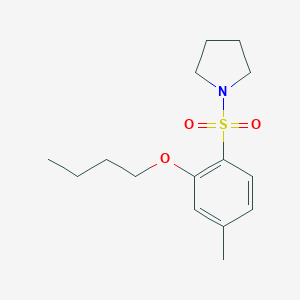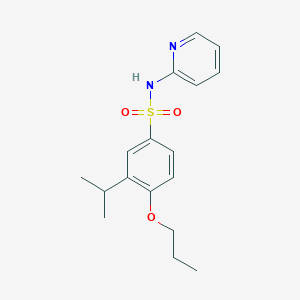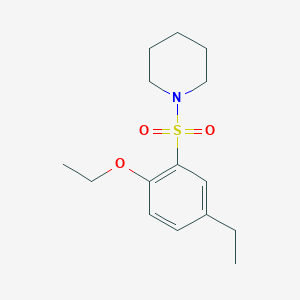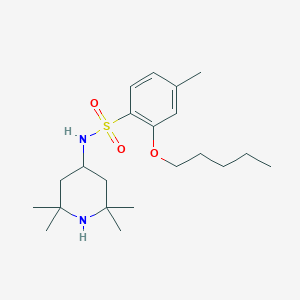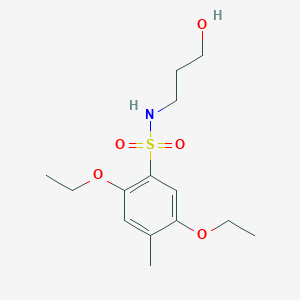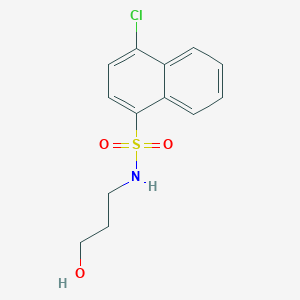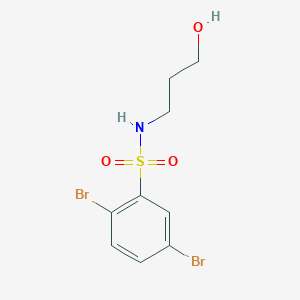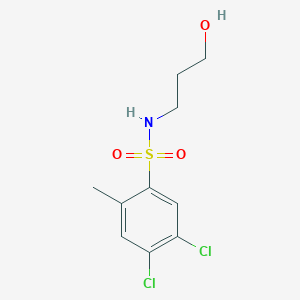
4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and is commonly referred to as Br-DMB.
科学的研究の応用
Br-DMB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Br-DMB has been tested on various cancer cell lines, where it has demonstrated significant cytotoxicity. Additionally, Br-DMB has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of Br-DMB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. Br-DMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are mediators of inflammation. Br-DMB has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
Br-DMB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. Br-DMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Br-DMB has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
実験室実験の利点と制限
One of the advantages of Br-DMB is that it is readily available and easy to synthesize. This makes it a cost-effective compound for use in scientific research. Additionally, Br-DMB has been shown to have low toxicity, making it a safer alternative to other compounds with similar therapeutic properties.
One of the limitations of Br-DMB is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in therapeutic applications. Additionally, more research is needed to determine the optimal dosage and administration of Br-DMB for different therapeutic applications.
将来の方向性
There are several future directions for research on Br-DMB. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in animal models. Another potential direction is to explore its potential as a new antibiotic. Additionally, more research is needed to fully understand the mechanism of action of Br-DMB and to optimize its use in therapeutic applications.
Conclusion
In conclusion, 4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is reproducible, making it readily available for scientific research. Br-DMB has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. Br-DMB has a variety of biochemical and physiological effects, and it has been shown to have low toxicity. There are several future directions for research on Br-DMB, including further investigation of its anti-cancer properties and potential as a new antibiotic.
合成法
The synthesis of Br-DMB involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with isobutylamine in the presence of a base. The reaction yields 4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide as the final product. This synthesis method has been optimized and is reproducible, making Br-DMB readily available for scientific research.
特性
分子式 |
C12H18BrNO4S |
|---|---|
分子量 |
352.25 g/mol |
IUPAC名 |
4-bromo-2,5-dimethoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO4S/c1-8(2)7-14-19(15,16)12-6-10(17-3)9(13)5-11(12)18-4/h5-6,8,14H,7H2,1-4H3 |
InChIキー |
ATETVOCUXWGVKG-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
正規SMILES |
CC(C)CNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




